2-(3,4-Bis(dodecyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Physical Property Chain-Length Engineering Procurement Specification

Unstable free boronic acids and short-chain analogues compromise device performance in organic electronics. This ≥98% pure pinacol ester, bearing two n-dodecyloxy chains, resolves these issues: (i) a melting point of 42 °C and non-hygroscopic crystalline form enable automated solid dispensing; (ii) the robust pinacol group prevents boroxine formation, ensuring bench-top stability; (iii) the long alkoxy chains promote columnar mesophase self-assembly, delivering OFET mobilities up to 6.6 × 10⁻³ cm² V⁻¹ s⁻¹ and on/off ratios of 2 × 10⁵. QC documentation (NMR, HPLC) is provided with every batch.

Molecular Formula C36H65BO4
Molecular Weight 572.7 g/mol
Cat. No. B12222518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Bis(dodecyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Molecular FormulaC36H65BO4
Molecular Weight572.7 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCCCCCCCCCCCC)OCCCCCCCCCCCC
InChIInChI=1S/C36H65BO4/c1-7-9-11-13-15-17-19-21-23-25-29-38-33-28-27-32(37-40-35(3,4)36(5,6)41-37)31-34(33)39-30-26-24-22-20-18-16-14-12-10-8-2/h27-28,31H,7-26,29-30H2,1-6H3
InChIKeyWTUGQIRUJDUSDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Bis(dodecyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 881209-84-3): A Dodecyloxy-Functionalized Pinacol Boronate for Suzuki-Miyaura Cross-Coupling and Liquid-Crystal Building Block Synthesis


2-(3,4-Bis(dodecyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronate ester bearing two n-dodecyloxy chains on the phenyl ring. It belongs to the class of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane-protected arylboronic acids commonly employed as stable, isolable intermediates for palladium-catalyzed Suzuki-Miyaura cross-coupling. The compound is a low-melting solid (mp 42 °C) with a calculated logP of 10.59, indicating pronounced lipophilicity . Commercial material is typically supplied at ≥98% purity, with batch-specific QC data (NMR, HPLC) available from multiple vendors .

Why Simple “Boronic Ester” or “Alkoxyphenyl” Substitution is Insufficient: The Critical Role of Chain Length and Protecting Group in 2-(3,4-Bis(dodecyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane


Generic substitution with a shorter-chain alkoxyphenylboronic ester or the unprotected boronic acid fails to replicate the performance of the title compound in three interconnected ways: (i) the dodecyloxy chain length directly governs the melting point, logP, and organic-solvent solubility of both the monomer and the derived oligomers/polymers, influencing processability and mesophase formation ; (ii) the pinacol ester protecting group provides superior bench-top stability and chromatographic purifiability compared to the free boronic acid, which is prone to boroxine formation and hydrolysis [1]; (iii) in liquid-crystalline and organic semiconductor applications, the dodecyloxy periphery is known to promote columnar mesophase self-assembly with wider mesophase temperature windows than shorter-chain analogues, a prerequisite for solution-processed organic field-effect transistors (OFETs) and photovoltaic devices . The quantitative evidence in Section 3 details these differentiating factors.

Quantitative Differentiation Evidence for 2-(3,4-Bis(dodecyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Versus Closest Analogs


Melting Point and Physical Form: Dodecyloxy Chain Enables Room-Temperature Solid Handling Versus Shorter-Chain Liquid Oils

The target compound is a crystalline solid with a melting point of 42 °C, which simplifies weighing, storage, and quantitative transfer under ambient laboratory conditions . In contrast, the hexyloxy analogue (CAS 881209-78-5, MW 404.4 g/mol) and octyloxy analogue (CAS 891194-18-6) are typically viscous oils or low-melting semi-solids at room temperature, making precise dispensing more challenging and often requiring solvent-assisted transfer [1]. The dodecyloxy derivative thus offers a practical handling advantage in parallel synthesis and high-throughput experimentation workflows.

Physical Property Chain-Length Engineering Procurement Specification

Lipophilicity (logP): 10.59 logP Drives Superior Solubility in Non-Polar Organic Solvents Essential for Conjugated Polymer Synthesis

The calculated logP of the title compound is 10.59 , which is substantially higher than that of the hexyloxy analogue (estimated logP ~5.5-6.5) and octyloxy analogue (estimated logP ~7-8). This high lipophilicity translates into markedly improved solubility in non-polar solvents such as toluene, hexanes, and chloroform—solvents typically used in Suzuki polymerisation and liquid-crystal device fabrication . In practical terms, the dodecyloxy derivative dissolves at >50 mg/mL in toluene at room temperature, whereas shorter-chain analogues often require warming or co-solvents to reach comparable concentrations.

Solubility logP Organic Electronics Processing

Hydrolytic Stability: Pinacol Ester Outperforms Free Boronic Acid by Suppressing Boroxine Formation and Enabling Chromatographic Purification

The pinacol dioxaborolane protecting group renders the title compound significantly more resistant to hydrolysis and boroxine anhydride formation than the corresponding free 3,4-bis(dodecyloxy)phenylboronic acid. The pinacol ester is stable to silica gel chromatography, allowing purification to >98% , whereas the free boronic acid often requires recrystallisation and can partially dehydrate to the boroxine during storage [1]. This stability advantage directly impacts procurement: the pinacol ester can be stored at 2-8 °C in a sealed container for months without degradation, while the free acid requires more stringent moisture exclusion.

Boronic Ester Stability Suzuki Coupling Purification

Mesophase Induction: Dodecyloxy Chain Length Promotes Columnar Liquid-Crystalline Self-Assembly Critical for Organic Semiconductor Performance

When incorporated into π-conjugated scaffolds via Suzuki coupling, the 3,4-bis(dodecyloxy)phenyl unit induces enantiotropic columnar mesophase formation with a temperature range from 66 °C to 106 °C, as demonstrated by differential scanning calorimetry and polarised optical microscopy [1]. In butterfly-shaped benzodithiophene-based mesogens, the dodecyloxy-substituted derivatives displayed ambipolar charge-carrier transport with electron mobility μe = 6.6 × 10⁻³ cm² V⁻¹ s⁻¹ and hole mobility μh = 4.5 × 10⁻³ cm² V⁻¹ s⁻¹ in the mesophase . Shorter-chain analogues (hexyloxy, octyloxy) in related systems typically exhibit narrower mesophase windows or fail to form stable columnar phases at accessible temperatures [2].

Liquid Crystal Columnar Mesophase Organic Field-Effect Transistor

Optimal Scientific and Industrial Use Cases for 2-(3,4-Bis(dodecyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Based on Quantitative Evidence


Synthesis of Solution-Processable Discotic Liquid Crystals for Organic Field-Effect Transistors (OFETs)

The title compound serves as a key Suzuki-Miyaura coupling partner for attaching 3,4-bis(dodecyloxy)phenyl wings to aromatic cores such as benzodithiophene, triphenylene, or star-shaped thiophene scaffolds. The resulting mesogens form columnar hexagonal mesophases with charge-carrier mobilities up to 6.6 × 10⁻³ cm² V⁻¹ s⁻¹ and excellent thermal stability, enabling solution-processed OFETs with on/off ratios as high as 2 × 10⁵ . The dodecyloxy chains ensure solubility in common organic solvents and promote self-organization during spin-coating or inkjet printing.

Building Block for Amphiphilic Conjugated Polymers in Organic Photovoltaics (OPVs)

The high logP of 10.59 and the robust pinacol ester protection make this compound the preferred monomer for Stille or Suzuki polycondensation towards donor-acceptor polymers with enhanced organic-phase processability . The long dodecyloxy side chains reduce polymer aggregation in solution, allowing higher molecular weight chains to remain processable and leading to improved film morphology in bulk-heterojunction solar cells.

Precursor to Functionalized Boronic Acids for Saccharide Sensing and Drug Delivery

The pinacol ester can be quantitatively hydrolysed to the corresponding 3,4-bis(dodecyloxy)phenylboronic acid under mild acidic conditions. The free boronic acid, owing to its amphiphilic nature, self-assembles into vesicles or micelles in aqueous media and serves as a recognition unit for diol-containing biomolecules [1]. Procurement of the stable pinacol ester ensures that the boronic acid is generated fresh on demand, avoiding storage stability issues.

Standardised Reagent for High-Throughput Suzuki Library Synthesis

With a melting point of 42 °C and ≥98% purity, the compound is compatible with automated solid-dispensing platforms. Its non-hygroscopic, crystalline nature eliminates the need for solvent pre-dilution, reducing well-to-well variability in parallel synthesis arrays. This contrasts with oily shorter-chain analogues that require liquid-handling calibration and are prone to oxidative degradation .

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